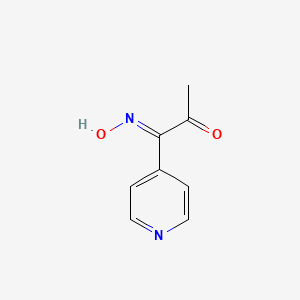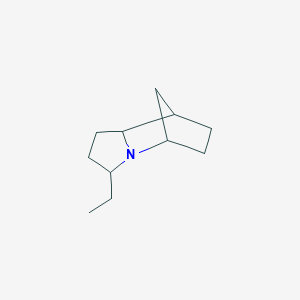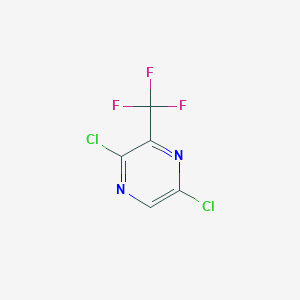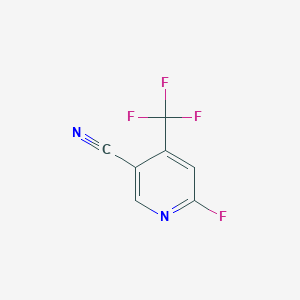
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminopropenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and appropriate aminopropenyl precursors.
Reaction Conditions: The key step involves the formation of the aminopropenyl group through a condensation reaction. This reaction is usually carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminopropenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the existing functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced aminopropenyl-pyrimidine compounds.
Scientific Research Applications
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, particularly those involving viral infections and cancer.
Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The aminopropenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminopropyl)pyrimidin-2-amine: Similar structure but lacks the double bond in the aminopropenyl group.
5-(3-Aminoprop-1-en-1-yl)pyrimidin-4-amine: Similar structure but with an additional amino group at the 4-position of the pyrimidine ring.
5-(3-Aminoprop-1-en-1-yl)pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine is unique due to the presence of the aminopropenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-[(E)-3-aminoprop-1-enyl]pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-3-1-2-6-4-10-7(9)11-5-6/h1-2,4-5H,3,8H2,(H2,9,10,11)/b2-1+ |
InChI Key |
SOONGXOTGWOZED-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC(=N1)N)/C=C/CN |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)


![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)





